molecular formula C12H21NO5 B1524747 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid CAS No. 1334146-00-7

3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

Número de catálogo: B1524747
Número CAS: 1334146-00-7
Peso molecular: 259.3 g/mol
Clave InChI: ZOAFMGLANQGVKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a synthetic pseudo-proline derivative designed for conformational control and aggregation prevention in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as an acid-labile protecting group for amines, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid, TFA). The 2,2,5-trimethyl substitution on the oxazolidine ring enhances steric hindrance, promoting stable secondary structures and reducing β-sheet aggregation during solid-phase peptide synthesis (SPPS).

Propiedades

IUPAC Name

2,2,5-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-7-8(9(14)15)13(12(5,6)17-7)10(16)18-11(2,3)4/h7-8H,1-6H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAFMGLANQGVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid (CAS No. 1334146-00-7) is a synthetic organic compound belonging to the oxazolidine class. Its unique structure incorporates a tert-butoxycarbonyl group, contributing to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO5C_{12}H_{21}NO_{5}, with a molecular weight of 259.30 g/mol. The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which is characteristic of oxazolidines.

PropertyValue
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight259.30 g/mol
CAS Number1334146-00-7
Purity≥98%
Storage ConditionsSealed in dry, 2-8°C

Antibacterial Activity

Research has demonstrated that derivatives of oxazolidines exhibit significant antibacterial properties. A study involving various derivatives found that some compounds showed enhanced activity against both Gram-positive and Gram-negative bacterial strains. Specifically, derivatives with the tert-butoxycarbonyl group were noted for their potent antibacterial effects.

Case Study: Structure-Activity Relationship (SAR)

In a study assessing the antibacterial activity of various thiazolidine derivatives, one compound containing the tert-butoxycarbonyl group exhibited an IC50 value of 0.195 µg/mL against Pseudomonas aeruginosa, outperforming traditional antibiotics like Penicillin G and Kanamycin B . This highlights the potential for developing new antibacterial agents based on oxazolidine structures.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Antioxidant Activity : Some studies suggest that related compounds can reduce oxidative stress markers in cellular models.
  • Antimicrobial Action : The structural features allow for disruption of bacterial cell wall synthesis or function.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntibacterialEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionPotential inhibition of key metabolic enzymes
AntioxidantReduced oxidative stress in cellular models

Medicinal Chemistry

The compound serves as a valuable intermediate in organic synthesis and drug development. Its ability to modify biological pathways makes it a candidate for further exploration in therapeutic contexts.

Industrial Applications

In addition to its biological significance, this compound is utilized in the production of specialty chemicals and polymer formulations due to its stability and reactivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally related pseudo-proline derivatives, focusing on protecting groups, molecular properties, and applications:

Compound Name Protecting Group(s) Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Stability
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid Boc 2,2,5-Trimethyl C₁₂H₂₁NO₅* ~259 (calculated) Not reported Boc-SPPS, conformational stabilization Acid-labile (TFA)
Fmoc-L-Thr[Ψ(Me,Me)Pro]-OH Fmoc 2,2,5-Trimethyl C₂₂H₂₃NO₅ 381.43 159681-93-3, 2023823-19-8 Fmoc-SPPS, aggregation prevention Base-labile (piperidine)
Fmoc-L-Ser[Ψ(Me,Me)Pro]-OH Fmoc 2,2-Dimethyl C₂₁H₂₁NO₅ 367.40 1201651-31-1 Conformational control in serine-containing peptides Base-labile
Fmoc-Lys(Boc)-Thr[Ψ(Me,Me)Pro]-OH Fmoc, Boc 2,2,5-Trimethyl, Lys side chain Complex N/A Not reported Orthogonal protection in multi-step SPPS Acid (Boc) and base (Fmoc) labile

*Calculated based on structural analogs (see Notes).

Key Findings:

Protecting Group Utility :

  • The Boc group in the target compound offers compatibility with acid-driven SPPS strategies, contrasting with Fmoc-protected analogs (e.g., Fmoc-L-Thr[Ψ(Me,Me)Pro]-OH), which require base-sensitive deprotection .
  • Compounds like Fmoc-Lys(Boc)-Thr[Ψ(Me,Me)Pro]-OH demonstrate dual protection for orthogonal synthesis, enabling sequential deprotection of side chains.

Steric and Solubility Effects: The 2,2,5-trimethyl substitution in the target compound and Fmoc-L-Thr[Ψ(Me,Me)Pro]-OH provides greater steric hindrance than the 2,2-dimethyl group in Fmoc-L-Ser[Ψ(Me,Me)Pro]-OH, enhancing conformational rigidity . The Boc group reduces molecular weight (~259 g/mol vs.

Cost and Accessibility :

  • Fmoc-L-Thr[Ψ(Me,Me)Pro]-OH is commercially available at ~$143.75 (Iris Biotech GmbH, 2025) , while Boc variants are typically lower-cost due to simpler synthesis.

Aggregation Prevention :

  • Both Boc- and Fmoc-protected pseudo-prolines disrupt β-sheet formation, but Fmoc derivatives are more widely adopted in modern SPPS due to milder deprotection conditions .

Notes

  • Synthesis Context : The Boc group’s acid lability makes the compound suitable for Boc-SPPS, whereas Fmoc derivatives dominate Fmoc-SPPS workflows .
  • Orthogonal Protection : Dual-protected compounds (e.g., Fmoc-Lys(Boc)-Thr[Ψ(Me,Me)Pro]-OH) highlight trends toward complex peptide synthesis with multi-step deprotection .

Métodos De Preparación

Boc Protection of Amino Alcohol Precursors

The Boc group is introduced by reacting the amino precursor with di-tert-butyl dicarbonate under mild basic conditions. This step protects the amine, preventing side reactions during ring formation or carboxylation.

Oxazolidine Ring Formation

The oxazolidine ring is formed via intramolecular cyclization of the Boc-protected amino alcohol. This can be achieved by:

  • Reacting the Boc-protected amino alcohol with aldehydes or ketones to form the cyclic oxazolidine ring.
  • Employing acid or base catalysis to promote ring closure.

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 4-position can be introduced by:

  • Oxidation of a corresponding hydroxymethyl group.
  • Direct substitution reactions on a precursor with appropriate leaving groups.
  • Hydrolysis of ester intermediates to yield the free acid.

Representative Experimental Procedures and Data

While no direct literature exclusively details the preparation of 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid, closely related compounds and synthetic intermediates provide valuable insights.

Step Reagents/Conditions Yield Notes
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature, 2-4 h ~85-95% Standard procedure for amine protection
Oxazolidine Ring Formation Boc-protected amino alcohol + aldehyde, acid catalyst (e.g., p-toluenesulfonic acid), reflux in toluene, 4 h 70-80% Cyclization monitored by NMR
Carboxylation Oxidation with KMnO4 or NaClO2, or hydrolysis of ester intermediates 60-75% Purification by column chromatography

Example from Patent Literature (Related Compound Preparation)

A patent (WO2014184807A2) describes the preparation of Boc-protected amino acid derivatives involving:

  • Deprotection and methylation steps using reagents such as methyl iodide, dimethyl sulfate.
  • Use of bases including alkali metal hydroxides and organolithium bases.
  • Temperature control during reactions (e.g., -20°C to 15°C).
  • Purification by solvent extraction and drying under reduced pressure.

Though the patent focuses on more complex taxane derivatives, the protection and functionalization strategies are applicable to Boc-protected oxazolidine carboxylic acids.

Research Findings and Optimization

  • Reaction Temperature: Lower temperatures (-10°C to room temperature) help control side reactions during Boc protection and cyclization.
  • Solvent Choice: Dichloromethane and toluene are preferred solvents for protection and cyclization steps due to their inertness and ability to dissolve reactants.
  • Catalyst Use: Acid catalysts like p-toluenesulfonic acid improve cyclization efficiency.
  • Purification: Column chromatography using silica gel with solvent mixtures (e.g., dichloromethane/methanol/ammonium hydroxide) yields high-purity products.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity
Boc Protection Reagent Di-tert-butyl dicarbonate (1.1 eq) High selectivity for amine protection
Base Triethylamine or N-methylmorpholine Neutralizes acid byproducts, improves yield
Solvent Dichloromethane, Toluene Good solubility, facilitates reaction
Temperature 0°C to room temperature Controls reaction rate and side reactions
Cyclization Catalyst p-Toluenesulfonic acid (cat. amount) Enhances ring closure efficiency
Purification Silica gel chromatography Removes impurities, isolates pure compound

Q & A

Q. What are the standard synthetic routes for synthesizing 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol involving: (i) Protection of the amino acid backbone (e.g., Fmoc or Boc groups) to prevent undesired side reactions. (ii) Cyclization of the oxazolidine ring using trimethyl orthoacetate or similar reagents under acidic conditions. Key intermediates include Fmoc-protected threonine or serine derivatives, as described for structurally related pseudoprolines . (iii) Final tert-butoxycarbonyl (Boc) protection under anhydrous conditions. Characterization via 1H^1H-NMR and LC-MS is critical to confirm intermediate purity.

Q. How is the stereochemical configuration of the oxazolidine ring confirmed in synthesized batches?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For example, SHELXL (a widely used refinement program) can resolve bond lengths and angles to validate the (4R,5S) or (4S,5R) configurations . Alternatively, 13C^{13}C-NMR coupling constants and NOESY experiments provide insights into ring puckering and substituent orientation .

Advanced Research Questions

Q. How does the oxazolidine ring conformation influence its application in peptide synthesis, and what experimental methods assess this?

  • Methodological Answer : The oxazolidine ring acts as a pseudoproline mimic, introducing conformational constraints to prevent peptide aggregation during solid-phase synthesis. Conformational analysis involves: (i) Circular Dichroism (CD) spectroscopy to monitor α-helix or β-sheet propensity in model peptides. (ii) Molecular Dynamics (MD) simulations to predict backbone dihedral angles (φ/ψ) influenced by the ring’s steric bulk . (iii) Comparative studies with non-methylated analogs to evaluate aggregation kinetics via Thioflavin T assays .

Q. What analytical strategies resolve contradictions in stability data under different storage conditions (e.g., ambient vs. refrigerated)?

  • Methodological Answer : Stability studies should employ: (i) Accelerated degradation tests (40°C/75% RH) monitored by HPLC-UV to track decomposition products. (ii) Differential Scanning Calorimetry (DSC) to identify polymorphic transitions or hygroscopicity. (iii) Comparative FTIR spectroscopy to detect hydrolysis of the Boc group, a common degradation pathway under acidic/humid conditions . Contradictions may arise from residual solvents or crystallinity differences between batches, necessitating XRPD (X-ray Powder Diffraction) for phase analysis .

Q. What computational and experimental methods validate its role in inhibiting protein aggregation in biotherapeutic formulations?

  • Methodological Answer : (i) Surface Plasmon Resonance (SPR) : To measure binding affinity to aggregation-prone regions of target proteins. (ii) Size-Exclusion Chromatography (SEC) : Quantifies monomeric vs. oligomeric protein fractions in the presence of the compound. (iii) Free Energy Calculations : Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) simulations predict stabilization effects from hydrophobic interactions with the oxazolidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Reactant of Route 2
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.